molecular formula C13H18O B016135 Bourgeonal CAS No. 18127-01-0

Bourgeonal

Cat. No. B016135
CAS RN: 18127-01-0
M. Wt: 190.28 g/mol
InChI Key: FZJUFJKVIYFBSY-UHFFFAOYSA-N
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Description

Bourgeonal is a synthetic fragrance compound known for its floral scent, reminiscent of lily of the valley. It's notable not just for its use in perfumery but also for its role in scientific research related to olfactory receptors. The compound's structure and reactivity can be explored through various analytical and synthetic methods typical of organic chemistry.

Synthesis Analysis

Synthesis of complex molecules like Bourgeonal often involves building blocks and methodologies that allow for the precise control of molecular architecture. Lithiation-borylation methodology is a powerful tool for constructing molecules with complex, three-dimensional shapes, providing a high degree of stereocontrol. This method uses boronic esters and lithiated carbamates to form C-C and C-X bonds, essential for building fragrance molecules with specific structural features (Leonori & Aggarwal, 2014).

Molecular Structure Analysis

Understanding the molecular structure of organic compounds like Bourgeonal is crucial for predicting their reactivity and interactions. Techniques such as X-ray crystallography and NMR spectroscopy are indispensable for this purpose. For example, boron-containing molecular structures, including borophenes and boron clusters, have been extensively studied to understand their unique bonding and electronic properties, which are pivotal in determining the fragrance characteristics of compounds like Bourgeonal (Mannix et al., 2018; Sergeeva et al., 2014).

Chemical Reactions and Properties

Bourgeonal's chemical properties, particularly its reactivity with olfactory receptors, can be explored through studies of boron-selective reactions. These reactions enable the modular synthesis of diverse complex molecules and could potentially be applied to modify Bourgeonal or understand its interaction mechanisms at the molecular level (Xu, Zhang, & Li, 2015).

Physical Properties Analysis

The physical properties of fragrance molecules like Bourgeonal, including their phase behavior, melting points, and solubility in various solvents, are critical for their practical application in perfumery. Research on boron-containing compounds has provided insights into how these properties can be tailored through molecular design (Severin, 2009).

Chemical Properties Analysis

The chemical properties of Bourgeonal, such as its stability, reactivity with other compounds, and fragrance release mechanisms, can be analyzed through studies on similar boron-containing organic compounds. Understanding the interactions of boron with other elements in these compounds provides a foundation for predicting and modifying the chemical behavior of fragrance molecules (Li et al., 2015).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry and Perfumery .

Summary of the Application

Bourgeonal is used as a fragrance compound, specifically in the creation of lily-of-the-valley odorants . Its scent is characterized by fresh, watery, floral, cyclamen, sweet notes .

Methods of Application or Experimental Procedures

Bourgeonal is synthesized and used as an ingredient in perfumes. It was developed by Givaudan, a Swiss manufacturer of flavors, fragrances, and active cosmetic ingredients .

Results or Outcomes

Bourgeonal has been successful in replicating the scent of lily-of-the-valley, a flower whose essential oil is difficult to extract . It is now widely used in the perfume industry .

Fertility Research

Specific Scientific Field

This application falls under the field of Medical Research , specifically in Fertility Studies .

Summary of the Application

Bourgeonal has been found to have an impact on human olfactory sensitivity and sperm chemotaxis . It is the most potent known agonist of the olfactory receptor OR1D2 .

Methods of Application or Experimental Procedures

In a study, the olfactory thresholds of males suffering from unexplained infertility were compared to a control group. The ability of sperm to sense Bourgeonal and the frequency of 13 single nucleotide polymorphisms (SNPs) of the OR1D2 gene were also examined .

Results or Outcomes

The study found a significant difference in the olfactory threshold for Bourgeonal between the study group and the control group. There was also a significantly higher percentage of spermatozoa that migrated toward capillaries filled with Bourgeonal in the control group compared to the study group .

Olfaction Research

Specific Scientific Field

This application falls under the field of Neuroscience and Olfaction Research .

Summary of the Application

Bourgeonal has been used in studies investigating the human sense of smell. It has been found to interact with specific olfactory receptors, and this interaction can affect the perception of odor mixtures .

Methods of Application or Experimental Procedures

In a study, mixtures of isointense concentrations of Bourgeonal and its antagonist Undecanal were investigated at two levels of concentration. The aim was to see if the Bourgeonal-Undecanal mixtures would exhibit asymmetric odor quality favoring the perception of the antagonist .

Results or Outcomes

The study found that the Bourgeonal-Undecanal mixture was dominated by the antagonist’s quality, but only when mixed at higher concentrations. This suggests the effects of a low-affinity receptor antagonism. This is the first demonstration of how antagonistic interaction at the level of the receptor can affect the perception of odor mixtures in humans .

Drug Development

Specific Scientific Field

This application falls under the field of Pharmacology and Drug Development .

Summary of the Application

Bourgeonal has been found to interact with olfactory receptors not only in the nose but also in various non-nasal tissues . These receptors have important roles beyond the nose, contributing to kidney and lung physiology, metabolic control, and possibly even hair growth and wound healing . The receptors are also expressed on some cancerous cells .

Methods of Application or Experimental Procedures

In a study, the expression of olfactory receptors was investigated in various non-nasal tissues. The aim was to understand the roles of these receptors beyond the nose and their potential for drug targeting .

Results or Outcomes

The study found that olfactory receptors, including those that interact with Bourgeonal, are expressed in various non-nasal tissues and have important roles beyond the nose . This opens up the possibility of targeting these receptors with drugs, potentially leading to new therapeutic strategies .

Future Directions

Bourgeonal has been studied for its potential applications in medical diagnostics. For instance, it has been used in the detection of prostate cancer10. Furthermore, its role in sperm chemotaxis has led to investigations into its potential use in fertility treatments11.


Please note that this is a high-level overview and for more detailed information, you may want to refer to the original sources or consult with a specialist in the field.


properties

IUPAC Name

3-(4-tert-butylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJUFJKVIYFBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044808
Record name 3-(4-tert-Butylphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanal, 4-(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3-(4-Tert-butylphenyl)propanal

CAS RN

18127-01-0
Record name Bourgeonal
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URL https://commonchemistry.cas.org/detail?cas_rn=18127-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bourgeonal
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018127010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanal, 4-(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(4-tert-Butylphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-tert-butylphenyl)propionaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.182
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Record name BOURGEONAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3XVS6E70V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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COC=CCc1ccc(C(C)(C)C)cc1
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Synthesis routes and methods II

Procedure details

4-Tert-butyl 1-(3-methoxy-2-propen-1-yl)benzene was similarly prepared as described in Examples I and II. First, 4-tert-butyl benzaldehyde (commercially available from TCI Company) was used to obtain 3-(4-tert-butyl-phenyl)-propionaldehyde (1.1 Kg), which was consequently used to afford 4-tert-butyl 1-(3-methoxy-2-propen-1-yl)benzene (636 g). The product 4-tert-butyl 1-(3-methoxy-2-propen-1-yl)benzene has a boiling point of 98° C. at a pressure of 1.2 mmHg.
Name
4-Tert-butyl 1-(3-methoxy-2-propen-1-yl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
630
Citations
L Doszczak, P Kraft, HP Weber… - Angewandte Chemie …, 2007 - Wiley Online Library
Sense and sensibility: Silicon analogues of the lily-of-the-valley odorants lilial and bourgeonal demonstrate that the electronic surface structure determines the interaction of an odorant …
M Brodin, M Laska, MJ Olsson - Chemical senses, 2009 - academic.oup.com
… , bourgeonal and its antagonist undecanal, we hypothesized that the odor quality of a mixture of bourgeonal … of the bourgeonal quality more than the agonist bourgeonal will reduce the …
Number of citations: 38 0-academic-oup-com.brum.beds.ac.uk
P Olsson, M Laska - Chemical senses, 2010 - academic.oup.com
… We found that male subjects detected bourgeonal at significantly … with helional, a structural analog of bourgeonal, and with n-pentyl … relevance of bourgeonal may be the ultimate cause. …
Number of citations: 29 0-academic-oup-com.brum.beds.ac.uk
G Ottaviano, D Zuccarello, M Menegazzo… - European Archives of …, 2013 - Springer
… compared the bourgeonal olfactory thresholds, the ability of sperm to sense the bourgeonal and … The mean olfactory threshold for bourgeonal was statistically different between the study …
C Sinding, E Kemper, P Spornraft-Ragaller… - Chemical …, 2013 - academic.oup.com
… by bourgeonal, the aim of the study was to investigate whether patients with idiopathic infertility would exhibit a decreased olfactory sensitivity toward bourgeonal. … odors of bourgeonal, …
Number of citations: 17 0-academic-oup-com.brum.beds.ac.uk
L Larsson, M Laska - Neuroscience research, 2011 - Elsevier
… million) from the solvent, and with bourgeonal the animals even detected concentrations as low as … group may be responsible for the extraordinary sensitivity of the mice for bourgeonal. …
G Ottaviano, G Marioni, G Frasson, D Zuccarello… - Medical hypotheses, 2015 - Elsevier
Olfactory receptors were found to be expressed also in human sperm giving rise to the hypothesis that they might play a role in fertility and sexual behavior. For instance, bourgeonal …
S Wolf, L Gelis, S Dörrich, H Hatt, P Kraft - Plos one, 2017 - journals.plos.org
We performed an analysis of possible mechanisms of ligand recognition in the human nose. The analysis is based on in vivo odor threshold determination and in vitro Ca 2+ imaging …
Number of citations: 11 journals.plos.org
A Sturzu, S Sheikh, H Echner, T Nägele, M Deeg… - Investigational new …, 2013 - Springer
… -specific detection with its agonist bourgeonal which has been … -dye-bound OR1D2-ligand bourgeonal into the examined … stronger uptake of both bourgeonal conjugates in vitro and in …
S Doerrich, L Gelis, S Wolf, A Sunderkötter… - …, 2014 - Wiley Online Library
… Bourgeonal (2 a) showed the highest activation potency, whereas lilial (rac‐1 a) and sila‐bourgeonal … (rac‐1 d), as well as germa‐bourgeonal (2 c) and stanna‐bourgeonal (2 d), did not …

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